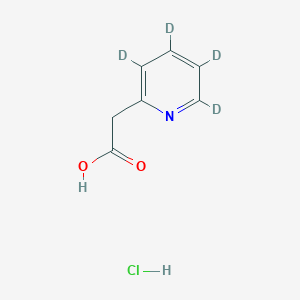

2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) is a deuterium-labeled compound, specifically a stable isotope of 2-(Pyridin-2-yl)acetic acid hydrochloride . Deuterium labeling involves replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of the compound . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, as a tracer for quantitation during the drug development process .

Méthodes De Préparation

The synthesis of 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) involves the deuteration of 2-(Pyridin-2-yl)acetic acid hydrochloride . The process typically includes the incorporation of stable heavy isotopes of hydrogen into the molecular structure . The specific synthetic routes and reaction conditions for this compound are not widely detailed in the available literature. general methods for deuteration involve the use of deuterium gas or deuterated reagents under controlled conditions .

Analyse Des Réactions Chimiques

2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) could yield pyridine-2-carboxylic acid derivatives .

Applications De Recherche Scientifique

2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) involves its role as a tracer in scientific studies. The deuterium atoms in the compound allow for precise tracking and quantitation in various biological and chemical processes . The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 2-(Pyridin-2-yl)acetic acid hydrochloride . Similar compounds include:

2-(Pyridin-2-yl)acetic acid hydrochloride: The non-deuterated form of the compound.

2-(Pyridin-2-yl)acetic acid: The parent compound without the hydrochloride salt.

Other deuterium-labeled compounds: Various other compounds labeled with deuterium for use in scientific research.

These similar compounds share structural similarities but differ in their isotopic composition and specific applications .

Activité Biologique

2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) is a deuterium-labeled derivative of 2-(pyridin-2-yl)acetic acid, which has garnered attention in various fields of biological research. This compound is particularly noted for its role in cancer research, as well as its potential applications in immunology and metabolic studies. The unique labeling with deuterium enhances the compound's utility in pharmacokinetic studies, allowing for more precise tracking of its metabolic pathways.

The chemical structure of 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) can be represented as follows:

This compound features a pyridine ring, which contributes to its biological activity, particularly in interactions with various biological targets.

The primary mechanism of action for 2-(Pyridin-2-yl)acetic acid-d4 involves modulation of key signaling pathways associated with cancer and other diseases. It has been shown to interact with:

- MDM2-p53 Interaction : By inhibiting the MDM2 protein, this compound can restore the function of the tumor suppressor p53, leading to apoptosis in cancer cells with wild-type p53 .

- Cell Cycle Regulation : It influences cell cycle progression and DNA damage response mechanisms, making it a candidate for further investigation in cancer therapies .

Biological Activities

The biological activities of 2-(Pyridin-2-yl)acetic acid-d4 encompass a range of effects on cellular processes:

-

Anti-Proliferative Effects : Studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, it has shown IC50 values ranging from 0.86 μM to 2.37 μM against HL60 and HCT116 cell lines .

Cell Line IC50 Value (μM) % Viability at 1 μM HL60 0.86 20 - 35 HCT116 2.37 28 - 48 - Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating p53 pathways, which are crucial for cellular stress responses .

- Metabolic Pathways : It has been implicated in various metabolic pathways, including those related to inflammation and immune responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2-(Pyridin-2-yl)acetic acid-d4:

- Cancer Research : In a study focusing on anti-cancer properties, compounds similar to 2-(Pyridin-2-yl)acetic acid-d4 were evaluated for their ability to inhibit cancer cell growth. Results indicated that modifications to the pyridine structure significantly influenced anti-proliferative activity .

- Pharmacokinetic Studies : The deuterium labeling allows for enhanced tracking in metabolic studies, providing insights into how the compound is processed within biological systems. This aspect is crucial for understanding its efficacy and safety profiles in therapeutic applications .

Propriétés

Formule moléculaire |

C7H8ClNO2 |

|---|---|

Poids moléculaire |

177.62 g/mol |

Nom IUPAC |

2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D; |

Clé InChI |

MQVISALTZUNQSK-FOMJDCLLSA-N |

SMILES isomérique |

[2H]C1=C(C(=NC(=C1[2H])CC(=O)O)[2H])[2H].Cl |

SMILES canonique |

C1=CC=NC(=C1)CC(=O)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.